N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a heterocyclic compound featuring a fused dihydroacenaphthothiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide substituent. The dihydroacenaphthothiazole moiety contributes rigidity and aromaticity, while the benzo[b][1,4]dioxine group introduces oxygen atoms, which may enhance solubility and electronic interactions.
Properties
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-21(14-6-7-16-17(10-14)27-9-8-26-16)24-22-23-20-15-3-1-2-12-4-5-13(19(12)15)11-18(20)28-22/h1-3,6-7,10-11H,4-5,8-9H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBRQLROPSBGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Acenaphthene Derivative Preparation: Acenaphthene is brominated to form 5-bromoacenaphthene, which is then reacted with thiourea to yield the thiazole derivative.
Benzo[d][1,4]dioxine Synthesis: This involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the thiazole-acenaphthene derivative with the benzo[d][1,4]dioxine carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification processes like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated thiazole or aromatic rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multiple synthetic steps requiring precise control over reaction conditions to ensure high yield and purity. Techniques such as thin-layer chromatography (TLC) are commonly employed to monitor the progress of the reactions. The compound's structure includes a fused acenaphthene and thiazole framework, contributing to its unique biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing the 1,4-benzodioxane moiety have shown significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can act as inhibitors of key enzymes involved in cancer progression .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Some studies have reported that derivatives of benzodioxane exhibit anti-inflammatory effects, indicating that this compound may similarly contribute to reducing inflammation through various biochemical pathways .
Iron Overload Disorders
One of the promising applications of this compound lies in the treatment of iron overload disorders such as β-thalassemia and hemochromatosis. Inhibition of specific transporters related to iron absorption has been identified as a therapeutic strategy. Preliminary studies suggest that this compound may serve as an effective inhibitor in this context by modulating iron metabolism pathways in cellular models.
Drug Development
The compound's unique structural features make it a candidate for further drug development. Its ability to inhibit target proteins involved in critical biological processes positions it as a potential lead compound for new therapeutic agents aimed at treating various diseases beyond cancer and iron overload disorders .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Anti-inflammatory Properties | Showed that derivatives exhibited reduced inflammatory markers in vitro; further research needed for clinical relevance. |
| Study 3 | Iron Metabolism | Identified the compound as a selective inhibitor of iron uptake in cellular models relevant to β-thalassemia treatment. |
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzo[d][1,4]dioxine moiety may enhance binding affinity through additional hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related heterocycles, focusing on core motifs, substituents, and inferred properties.
Structural Analogs with Dihydroacenaphthothiazole Core
- N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (6262-41-5)
- Core : Dihydroacenaphthothiazole.
- Substituent : 1-Naphthamide.
- Comparison : The naphthamide group increases lipophilicity compared to the oxygen-rich benzo[b][1,4]dioxine carboxamide. This may reduce aqueous solubility but enhance membrane permeability. The absence of oxygen atoms in the naphthamide substituent could limit hydrogen-bonding interactions in biological systems .
Thiazole/Thiadiazole Derivatives with Antimicrobial Activity
- N-(5-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-substituted Acetamides (7a-i) Core: 1,3,4-Thiadiazole. Substituent: Triazole sulfanyl groups. Comparison: These compounds exhibit antimicrobial activity attributed to the thiadiazole-triazole hybrid structure. The synthesis yields (reported for 7a-i: ~70–85%) suggest feasible scalability for similar compounds .
Thiazole-Containing Carbamates with Pharmacological Relevance
- Thiazol-5-ylmethyl Carbamates (Compounds l, m, w, x) Core: Thiazole. Substituent: Complex carbamate chains. Comparison: These carbamates target enzymes like proteases or kinases due to their hydrogen-bonding and steric bulk.
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Table 2: Substituent Effects on Solubility and Bioactivity
| Substituent Type | Example Compound | Solubility (Inferred) | Bioactivity Inference |
|---|---|---|---|
| Benzo[b][1,4]dioxine carboxamide | Target Compound | Moderate (polar O atoms) | Enhanced H-bonding potential |
| 1-Naphthamide | 6262-41-5 | Low (lipophilic) | Membrane permeability |
| Di-p-tolylamino phenyl | DTCPB | Low (aromatic) | Charge transport in devices |
| Triazole sulfanyl | 7a-i | Variable (polar S atoms) | Antimicrobial targeting |
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, structure-activity relationships, and empirical findings from various studies.
Compound Overview
Chemical Structure : The compound features a fused acenaphthene and thiazole framework along with a dioxine moiety. This unique structural combination is hypothesized to contribute to its biological activities.
Molecular Formula : C22H18N2O3S
Molecular Weight : 382.45 g/mol
CAS Number : 922995-50-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Acenaphthothiazole Core : This can be achieved through cyclization reactions involving acenaphthene and thioamide.
- Introduction of the Dioxine Moiety : This is often accomplished through coupling reactions such as Suzuki or Sonogashira coupling.
- Final Carboxamide Formation : The carboxamide group is introduced via standard amide coupling methods.
Antitumor Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antitumor activities. For instance:
- Cytotoxicity Testing : In vitro tests have shown that derivatives of thiazole-containing compounds can significantly reduce cell viability in various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values ranging from 15 µM to 40 µM against breast cancer cell lines such as MCF-7 and MDA-MB231 .
The biological activity of this compound may be attributed to multiple mechanisms:
- Inhibition of Enzyme-linked Receptors : Similar thiazole derivatives have been reported to inhibit various enzyme-linked receptors involved in oncogenic pathways .
- Induction of Apoptosis : Studies indicate that certain derivatives induce apoptosis in cancer cells without causing cell cycle arrest .
Case Studies and Empirical Findings
Several studies have explored the biological activities of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
